molecular formula C11H11NO B1594500 7-Methoxy-3-methylisoquinoline CAS No. 40134-07-4

7-Methoxy-3-methylisoquinoline

Cat. No. B1594500
CAS RN: 40134-07-4
M. Wt: 173.21 g/mol
InChI Key: UIBRIYQVQCXESP-UHFFFAOYSA-N
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Description

7-Methoxy-3-methylisoquinoline is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 .


Synthesis Analysis

The synthesis of 7-Methoxy-3-methylisoquinoline involves a reaction with boron tribromide in dichloromethane at 20°C for 2.5 hours . The yield of this reaction is reported to be 92% .


Molecular Structure Analysis

The InChI code for 7-Methoxy-3-methylisoquinoline is 1S/C11H11NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-7H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Methoxy-3-methylisoquinoline is a powder with a melting point of 65-66°C .

Scientific Research Applications

Synthesis Techniques and Applications

  • A novel total synthesis method for the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was developed, showcasing the significance of substituted isoquinolines in synthesizing natural products and drug development (Melzer, Felber & Bracher, 2018).

Biological Activity and Applications

  • Isoquinolines, including variants of 7-Methoxy-3-methylisoquinoline, have been studied for their impact on blood pressure, respiration, and smooth muscle, linking chemical constitution to physiological actions (Fassett & Hjort, 1938).

Chemical Modifications and Derivatives

  • Synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline demonstrated the versatility of isoquinoline derivatives in creating complex natural products (Bałczewski et al., 1990).

Therapeutic Applications

  • New isoquinoline alkaloids were isolated from plants, showing weak anti-tobacco mosaic virus (TMV) activity, suggesting potential antiviral applications (Hu et al., 2020).

Structural and Mechanistic Insights

  • Studies on methoxy-substituted isoquinolines, including derivatives of 7-Methoxy-3-methylisoquinoline, revealed insights into the inhibition of tubulin polymerization, offering avenues for cancer therapy research (Gastpar et al., 1998).

Safety And Hazards

The safety information for 7-Methoxy-3-methylisoquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-methoxy-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBRIYQVQCXESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296727
Record name 7-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-methylisoquinoline

CAS RN

40134-07-4
Record name 40134-07-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111223
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3-methylisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S KANO, E KOMIYAMA, Y TAKAHAGI… - Chemical and …, 1976 - jstage.jst.go.jp
… methylenedioxybenzyl)-3,4-dihydro-7-methoxy-3-methylisoquinoline(29)—~ A mixture of 13 … ) -1, 2, 3,4- tetrahydro -7-methoxy- 3 - methylisoquinoline (30)——To a solution of 7.5 g of …
Number of citations: 5 www.jstage.jst.go.jp
Y Mikata, A Takekoshi, M Kaneda… - European Journal of …, 2021 - Wiley Online Library
… 7-Methoxy-3-isoquinolinecarbaldehyde (2): To the solution of 7-methoxy-3-methylisoquinoline (1) (1.03 g, 5.96 mmol) in diglyme (40 mL) was added SeO 2 (731 mg, 6.55 mmol) and …
A Asagarasu, T Matsui, H Hayashi… - Chemical and …, 2009 - jstage.jst.go.jp
We have prepared a series of piperazinylpyridine derivatives for the treatment of irritable bowel syndrome (IBS). These compounds, which were designed by pharmacophore analysis, …
Number of citations: 25 www.jstage.jst.go.jp

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